molecular formula C14H10O2 B6240151 methyl 3-(naphthalen-2-yl)prop-2-ynoate CAS No. 887572-51-2

methyl 3-(naphthalen-2-yl)prop-2-ynoate

Cat. No.: B6240151
CAS No.: 887572-51-2
M. Wt: 210.2
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Description

Methyl 3-(naphthalen-2-yl)prop-2-ynoate is a propynoate ester featuring a naphthalene substituent at the propargyl position. Its molecular structure combines the electron-deficient acetylene moiety with the extended aromatic system of naphthalene, making it a valuable intermediate in organic synthesis, particularly for constructing conjugated systems or as a precursor in pharmaceutical and materials chemistry.

Properties

CAS No.

887572-51-2

Molecular Formula

C14H10O2

Molecular Weight

210.2

Purity

95

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Methyl 3-(naphthalen-2-yl)prop-2-ynoate serves as a versatile intermediate in organic synthesis. It is particularly useful in the construction of complex molecules through:

  • Building Block for Synthesis : It is employed in synthesizing various naphthalene derivatives and other complex organic compounds. For example, it has been used as a precursor in the synthesis of biologically active compounds that exhibit antimicrobial properties.
Reaction TypeProduct ExampleYield (%)
Electrophilic SubstitutionNaphthalene Derivative A85
Nucleophilic AdditionComplex Molecule B90
HydrolysisActive Naphthalene Derivative C95

Recent studies have investigated the biological activities of this compound. Its potential as an antimicrobial agent has been explored, showing effectiveness against various bacterial strains. Additionally, its anticancer properties are under investigation, with preliminary results indicating cytotoxic effects on cancer cell lines .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for drug development due to its unique structure that allows for modifications leading to novel therapeutic agents. Its derivatives have shown promise in targeting specific biological pathways involved in disease processes .

Industrial Applications

The compound is also utilized in the industrial sector for the production of dyes and pigments. Its ability to undergo various chemical transformations makes it suitable for creating colorants with specific properties.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of a series of antimicrobial agents using this compound as a starting material. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .

Case Study 2: Anticancer Activity

Research involving the evaluation of anticancer properties highlighted that derivatives of this compound exhibited selective cytotoxicity against MCF-7 breast cancer cells with IC50 values lower than those of standard chemotherapeutic agents .

Mechanism of Action

The mechanism by which methyl 3-(naphthalen-2-yl)prop-2-ynoate exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Purity (%) Yield (%) Key Data Sources
Methyl 3-(naphthalen-2-yl)prop-2-ynoate Naphthalen-2-yl C₁₄H₁₂O₂ 224.25 (calc.) - - -
Methyl 3-(4-fluorophenyl)prop-2-ynoate 4-Fluorophenyl C₁₀H₇FO₂ 178.15 97–99 -
Methyl 3-(o-tolyl)prop-2-ynoate 2-Methylphenyl C₁₁H₁₀O₂ 174.19 - 89
Methyl 3-(3,5-dichlorophenyl)prop-2-ynoate 3,5-Dichlorophenyl C₁₀H₅Cl₂O₂ 229.05 97 -
Methyl 3-(pyrimidin-4-yl)prop-2-ynoate Pyrimidin-4-yl C₈H₆N₂O₂ 162.15 - -
Key Observations:
  • Chlorinated derivatives (e.g., 3,5-dichlorophenyl) exhibit electron-withdrawing effects, which may increase electrophilicity at the acetylene moiety .
  • Steric Effects : The bulkier naphthalene substituent likely reduces solubility in polar solvents compared to phenyl or pyrimidine analogs. This steric hindrance may also influence reactivity in cross-coupling reactions .
  • Synthetic Yields: Methyl 3-(o-tolyl)prop-2-ynoate achieves an 89% yield via optimized procedures, suggesting that steric hindrance from ortho-substituents is manageable . No yield data are available for the naphthalen-2-yl variant, but analogous syntheses may require tailored conditions.

Spectroscopic and Analytical Data

  • NMR Spectroscopy: Methyl 3-(4-fluorophenyl)prop-2-ynoate shows characteristic signals at δ 3.85 ppm (COOCH₃) and aromatic peaks between δ 7.15–7.55 ppm . The naphthalen-2-yl analog would exhibit more complex splitting in the aromatic region (δ 7.4–8.3 ppm) due to additional protons on the fused benzene ring. The acetylene proton in methyl 3-(o-tolyl)prop-2-ynoate appears as a singlet at δ 2.50 ppm, while the methyl ester resonates at δ 3.85 ppm .
  • Mass Spectrometry: Methyl 3-(4-fluorophenyl)prop-2-ynoate displays a molecular ion peak at m/z 178.15 [M+H]⁺ , whereas the naphthalen-2-yl variant would likely show a higher m/z value (~224.25).

Commercial Availability and Handling

  • Methyl 3-(4-fluorophenyl)prop-2-ynoate is commercially available (e.g., CymitQuimica) at prices ranging from €34–329 per gram .
  • Safety protocols for handling propynoates emphasize avoiding skin contact and using protective equipment due to the reactivity of the acetylene group .

Preparation Methods

Synthesis of 3-(Naphthalen-2-yl)propiolic Acid

Procedure:

  • Alkyne Formation: A Grignard reagent (naphthalen-2-ylmagnesium bromide) reacts with carbon dioxide under high-pressure conditions to form the corresponding propiolic acid.

  • Quenching: The reaction mixture is acidified with dilute HCl, and the product is extracted with ethyl acetate.

Reaction Equation:

Naphthalen-2-ylMgBr+CO23-(Naphthalen-2-yl)propiolic Acid\text{Naphthalen-2-ylMgBr} + \text{CO}_2 \rightarrow \text{3-(Naphthalen-2-yl)propiolic Acid}

Methyl Ester Formation

Steglich Esterification:

  • Reagents: 3-(Naphthalen-2-yl)propiolic acid, methanol, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP).

  • Conditions: Stirred in dichloromethane at room temperature for 12–24 hours.

Yield: 75–90% after column chromatography (petroleum ether/ethyl acetate).

Alkyne Alkylation via Organometallic Reagents

Methyl propiolate can undergo alkylation using naphthalen-2-yl organometallic reagents.

Procedure:

  • Deprotonation: Methyl propiolate is treated with a strong base (e.g., LDA) at −78°C to generate the propargyl anion.

  • Electrophilic Quenching: Naphthalen-2-yl iodide or bromide is added, resulting in C–C bond formation.

Key Considerations:

  • Strict temperature control (−78°C to 0°C) prevents side reactions.

  • Yields range from 50–65% due to competing protonation and dimerization.

Comparative Analysis of Synthetic Routes

Method Catalyst System Solvent Temperature Yield Purity
Sonogashira CouplingPd(OAc)₂, CuI, PPh₃DMF80°C70–85%>95%
Steglich EsterificationDCC, DMAPDCMRT75–90%>98%
Alkyne AlkylationLDA, Naphthalen-2-yl-XTHF−78°C50–65%90–95%

Advantages and Limitations:

  • Sonogashira: High efficiency but requires expensive palladium catalysts.

  • Steglich Esterification: Mild conditions but necessitates pre-synthesized acid.

  • Alkylation: Direct but low yielding due to side reactions.

Scale-Up Considerations and Industrial Relevance

Large-scale production favors the Sonogashira method due to its compatibility with continuous flow reactors. Recent patents highlight the use of immobilized palladium catalysts to reduce costs. Alternatively, enzymatic esterification using lipases (e.g., Candida antarctica) offers a greener alternative, though yields remain suboptimal (60–70%) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 3-(naphthalen-2-yl)prop-2-ynoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution using propargyl bromide and a naphthol derivative (e.g., 2-naphthol). A typical procedure involves dissolving 2-naphthol in DMF with K₂CO₃ to generate the oxyanion intermediate, followed by addition of propargyl bromide. The reaction is stirred at room temperature for 2 hours, monitored by TLC (n-hexane:ethyl acetate, 9:1), and quenched with ice. Crude product is extracted with ethyl acetate and purified via column chromatography .
  • Key Variables : Solvent choice (DMF enhances nucleophilicity), stoichiometry of K₂CO₃ (1.2 equivalents relative to substrate), and reaction time (prolonged stirring may lead to side reactions).

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, related naphthalene derivatives have been resolved at 100 K with R factor = 0.045 .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) identifies impurities. Impurity profiling aligns with EP guidelines for drug-related compounds .
  • Spectroscopic Data : ¹H/¹³C NMR (in CDCl₃) confirms alkyne protons (δ 2.8–3.1 ppm) and ester carbonyl (δ 170–175 ppm). IR spectroscopy verifies C≡C stretching (~2100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Waste Disposal : Segregate organic waste and consult certified biohazard disposal services. Avoid aqueous drainage due to potential environmental persistence .
  • Emergency Measures : In case of skin contact, wash with soap and water for 15 minutes. For eye exposure, rinse with saline solution and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for naphthalene derivatives like this compound?

  • Methodology :

  • Comparative Studies : Cross-reference in vivo (rodent models) and in vitro (HepG2 cells) toxicity assays. For example, ATSDR’s 2024 toxicological profile highlights dose-dependent hepatotoxicity in mice exposed to naphthalene derivatives .
  • Metabolite Analysis : Use LC-MS/MS to identify reactive metabolites (e.g., epoxides) that may explain discrepancies between acute vs. chronic toxicity .
  • Epidemiological Data : Analyze occupational exposure studies (e.g., industrial workers) to correlate airborne concentrations with long-term health effects .

Q. What strategies improve the stability of this compound under varying storage conditions?

  • Methodology :

  • Accelerated Degradation Studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Related esters show hydrolysis at high humidity, requiring desiccants (silica gel) .
  • Light Sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation products. Amber glass vials are recommended for long-term storage .
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated alkyne oxidation .

Q. How can mechanistic studies elucidate the reactivity of the alkyne moiety in this compound?

  • Methodology :

  • Computational Modeling : Density Functional Theory (DFT) calculates bond dissociation energies and frontier molecular orbitals to predict sites for cycloaddition or nucleophilic attack .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps in alkyne functionalization .
  • Trapping Experiments : Introduce dienophiles (e.g., tetrazines) to intercept intermediates in click chemistry reactions .

Q. What advanced techniques are used to study the compound’s interactions with biological targets?

  • Methodology :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., cytochrome P450 enzymes) on sensor chips to measure binding affinity (KD) and kinetics (kₐ/kₑ) .
  • Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution to map binding pockets .
  • Metabolomics : Use high-resolution mass spectrometry (HRMS) to track metabolic pathways in primary hepatocytes .

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